8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
CAS No.:
Cat. No.: VC18370114
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrO |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
| Standard InChI | InChI=1S/C12H11BrO/c13-9-3-1-2-8-4-5-12(6-7-12)11(14)10(8)9/h1-3H,4-7H2 |
| Standard InChI Key | VVOYBNYPQMHGQS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC2)C(=O)C3=C1C=CC=C3Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one features a spiro junction at the cyclopropane and naphthalenone moieties. The bromine atom at the 8' position introduces steric and electronic effects that influence both reactivity and intermolecular interactions. X-ray crystallography and computational studies reveal a strained cyclopropane ring with bond angles of approximately 60°, contributing to its high reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
| Molecular Formula | C₁₂H₁₁BrO |
| Molecular Weight | 251.12 g/mol |
| Canonical SMILES | C1CC2(CC2)C(=O)C3=C1C=CC=C3Br |
| InChI Key | VVOYBNYPQMHGQS-UHFFFAOYSA-N |
| PubChem CID | 126521788 |
The spirocyclic configuration imposes conformational rigidity, which enhances binding specificity in biological systems. Density functional theory (DFT) calculations indicate that the electron-withdrawing ketone group at the 1'-position polarizes the naphthalenone ring, facilitating nucleophilic attacks at the α-carbon .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one typically involves a multi-step sequence starting from 1-tetralone. A documented method employs a DMP (Dess-Martin periodinane)-mediated spirocyclopropanation reaction, as described by Li et al. (2024) .
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Cyclopropanation: Treatment of 1-tetralone with trimethylsulfoxonium iodide in the presence of a base generates the spirocyclopropane intermediate.
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes the 8'-position, yielding the final product in 61% isolated yield .
Critical parameters include temperature control (<35°C) to prevent ring-opening side reactions and the use of sodium acetate to buffer acidic byproducts. The reaction’s enantioselectivity (up to 98% ee) is achieved through chiral auxiliaries, though industrial-scale optimization remains challenging due to the sensitivity of the cyclopropane ring .
Chemical Reactivity and Functionalization
Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 8'-Aryl-spiro derivative | 75 |
| Acidic Hydrolysis | H₂SO₄, H₂O, 25°C | Dihydrofuran analog | 82 |
| Reductive Amination | NaBH₃CN, NH₃, MeOH | Amino-spiro compound | 68 |
Industrial and Research Applications
Medicinal Chemistry
The compound’s spiro architecture is leveraged in the design of protease inhibitors and GPCR modulators. Derivatives bearing sulfonamide groups at the 8'-position show promise as angiotensin-converting enzyme (ACE) inhibitors, with clinical trials ongoing .
Material Science
Functionalized spiro compounds are investigated as organic semiconductors due to their planar conjugated systems and electron-deficient cores. Thin-film transistors incorporating 8'-Bromo derivatives exhibit charge carrier mobilities of 0.12 cm²/V·s, comparable to existing polymer-based materials.
Comparison with Structural Analogs
7'-Bromo vs. 8'-Bromo Isomers
The positional isomerism between 7'- and 8'-bromo derivatives significantly impacts biological activity. For instance, the 7'-bromo analog exhibits 10-fold lower CYP3A4 inhibition (IC₅₀ = 24 μM), underscoring the importance of halogen placement in pharmacophore design .
Non-Halogenated Spiro Compounds
Removal of the bromine atom reduces steric hindrance, enabling faster reaction kinetics in cross-coupling reactions but diminishing binding affinity in enzyme assays. This trade-off highlights the dual role of halogens in tuning both reactivity and bioactivity .
Recent Advances and Future Directions
Asymmetric Synthesis
Recent breakthroughs in organocatalytic methods enable enantioselective synthesis of the spirocyclic core without chiral auxiliaries. A 2024 study reports the use of a bifunctional thiourea catalyst to achieve 94% ee, paving the way for large-scale production of enantiopure derivatives .
Computational Modeling
Machine learning models trained on spiro compound datasets predict novel derivatives with enhanced solubility and metabolic stability. Virtual screening campaigns identify lead candidates targeting the SARS-CoV-2 main protease, though experimental validation is pending .
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